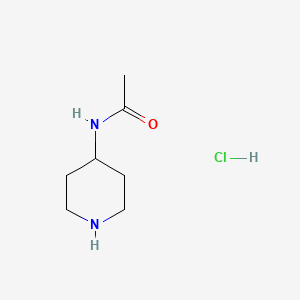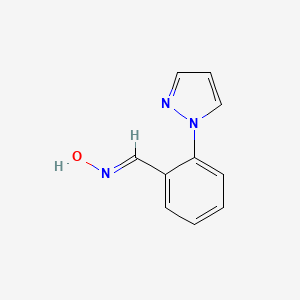
Biperiden hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of biperiden hydrochloride involves several synthetic routes. One method includes the oxidation of 5-ethylene-2-norbornene to form 5-acetylnorbornene, followed by isomerization, Grignard reaction, and Mannich reaction . The reaction conditions typically involve heating to 95-98°C and using reagents like glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Industrial production methods focus on scalability and meeting pharmacopoeia standards .
Análisis De Reacciones Químicas
Biperiden hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of 5-ethylene-2-norbornene to 5-acetylnorbornene.
Reduction: Not commonly reported for this compound.
Substitution: Mannich reaction is a key step in its synthesis, involving the substitution of hydrogen atoms with functional groups.
Common reagents include glacial acetic acid, piperidine hydrochlorate, and paraformaldehyde . Major products formed include intermediate compounds like 5-acetylnorbornene and the final product, this compound .
Aplicaciones Científicas De Investigación
Biperiden hydrochloride is widely used in scientific research, particularly in the fields of:
Medicine: Used to treat Parkinson’s disease, drug-induced movement disorders, and to alleviate extrapyramidal symptoms
Chemistry: Studied for its anticholinergic properties and interactions with muscarinic receptors.
Biology: Investigated for its effects on the central and peripheral nervous systems.
Industry: Included in the vital and essential drug list for its therapeutic applications.
Mecanismo De Acción
Biperiden hydrochloride exerts its effects by competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum . This action helps restore the balance of cholinergic transmission in the basal ganglia, which is crucial for managing symptoms of parkinsonism . It also possesses nicotinolytic activity, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Biperiden hydrochloride is often compared with other anticholinergic agents such as:
Triperiden hydrochloride: A structural isomer with similar pharmacological properties but cheaper.
Atropine: Another anticholinergic agent with stronger peripheral effects compared to biperiden.
Scopolamine: Known for its central anticholinergic effects but with different clinical applications.
This compound is unique due to its balanced central and peripheral anticholinergic effects, making it particularly effective for treating parkinsonism and extrapyramidal symptoms .
Propiedades
IUPAC Name |
1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20?,21?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-XYEFSAFDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N'-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzohydrazide](/img/structure/B7852805.png)
![[6-[3-acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-8-(5-acetyloxy-4-methoxy-6-methyloxan-2-yl)oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] acetate](/img/structure/B7852826.png)




![sodium;2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7852857.png)
![(4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B7852859.png)

![4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7852894.png)

